molecular formula C12H18N2 B13194225 3,3-Diethyl-2,3-dihydro-1H-indol-7-amine

3,3-Diethyl-2,3-dihydro-1H-indol-7-amine

Cat. No.: B13194225
M. Wt: 190.28 g/mol
InChI Key: ALWLVLUSMZSWPP-UHFFFAOYSA-N
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Description

3,3-Diethyl-2,3-dihydro-1H-indol-7-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a diethyl substitution at the 3-position and an amine group at the 7-position of the indole ring, making it a unique derivative with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-2,3-dihydro-1H-indol-7-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole or its derivatives.

    Alkylation: The 3-position of the indole ring is alkylated using diethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Reduction: The resulting product undergoes reduction, typically using hydrogen gas in the presence of a palladium catalyst, to yield the dihydroindole derivative.

    Amination: Finally, the 7-position is functionalized with an amine group through nucleophilic substitution using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can further hydrogenate the indole ring.

    Substitution: Electrophilic substitution reactions can occur at the available positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Fully hydrogenated indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3,3-Diethyl-2,3-dihydro-1H-indol-7-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    Tryptophan: An essential amino acid containing an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

3,3-Diethyl-2,3-dihydro-1H-indol-7-amine is unique due to its specific diethyl substitution and amine functionalization, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3,3-diethyl-1,2-dihydroindol-7-amine

InChI

InChI=1S/C12H18N2/c1-3-12(4-2)8-14-11-9(12)6-5-7-10(11)13/h5-7,14H,3-4,8,13H2,1-2H3

InChI Key

ALWLVLUSMZSWPP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=CC=C2N)CC

Origin of Product

United States

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